Methyl 4,4-dimethylhex-2-ynoate
Description
Methyl 4,4-dimethylhex-2-ynoate: is an organic compound with the molecular formula C9H14O2. It is a methyl ester derivative of 4,4-dimethylhex-2-ynoic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 4,4-dimethylhex-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-5-9(2,3)7-6-8(10)11-4/h5H2,1-4H3 |
InChI Key |
PQUOASLUTBFHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethylhex-2-ynoate typically involves the esterification of 4,4-dimethylhex-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethylhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Methyl 4,4-dimethylhex-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethylhex-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethylhexanoate
- Methyl 4,4-dimethylpent-2-ynoate
- Methyl 4,4-dimethylbut-2-ynoate
Uniqueness
Methyl 4,4-dimethylhex-2-ynoate is unique due to its specific structural features, such as the presence of a triple bond and the 4,4-dimethyl substitution pattern. These characteristics confer distinct reactivity and properties compared to other similar compounds .
Biological Activity
Methyl 4,4-dimethylhex-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an alkyne ester characterized by the presence of a terminal alkyne group and a methyl ester functionality. Its structural formula can be represented as follows:
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. In a study examining its effects on human tumor cell lines, the compound showed strong inhibitory effects with IC50 values indicating potent cytotoxicity. For instance, it was found to inhibit tubulin polymerization, a crucial mechanism in cancer cell division and proliferation .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Tubulin inhibition |
| MDA-MB-231 (Breast) | 3.5 | Microtubule destabilization |
| A549 (Lung) | 6.0 | Apoptosis induction |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase. The compound's ability to induce apoptosis has also been noted, as it triggers cellular pathways that lead to programmed cell death .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant increase in G2/M phase arrest at concentrations as low as 5 nM. This was associated with increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
- In Vivo Studies : In animal models, administration of this compound led to tumor regression in xenograft models of breast cancer. The observed effects were attributed to its cytotoxic properties and impact on tumor microenvironment modulation .
- Combination Therapies : Research indicated that when used in combination with other chemotherapeutic agents, this compound enhanced the overall therapeutic efficacy by overcoming drug resistance mechanisms commonly seen in cancer cells .
Q & A
Basic: What are the recommended laboratory synthesis protocols for Methyl 4,4-dimethylhex-2-ynoate?
Methodological Answer:
The synthesis typically involves alkynylation of 4,4-dimethylhex-2-ynoic acid using methanol under acid-catalyzed esterification. Key steps include:
- Reaction Setup : Use anhydrous conditions with a catalytic amount of sulfuric acid (0.5–1 mol%) and reflux for 6–8 hours in methanol .
- Purification : Distill under reduced pressure (40–50°C, 10–15 mmHg) to isolate the ester. Confirm purity via GC-MS or HPLC (≥98% purity threshold).
- Safety : Implement PPE (gloves, goggles) and work in a fume hood due to methanol’s volatility and toxicity .
Basic: How should researchers characterize this compound structurally?
Methodological Answer:
Prioritize spectroscopic and chromatographic methods:
- NMR Analysis : Compare H and C NMR peaks with literature data (e.g., δ 1.2 ppm for methyl groups, δ 3.7 ppm for methoxy) .
- IR Spectroscopy : Confirm ester C=O stretch at ~1740 cm.
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
- Data Presentation : Include processed spectra in appendices; highlight critical peaks in the main text with clear labels .
Advanced: How can researchers resolve contradictions in kinetic data during esterification reactions?
Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., moisture, catalyst degradation). Mitigate via:
- Controlled Replicates : Perform triplicate runs under inert (N) and ambient conditions to isolate moisture effects.
- Error Analysis : Calculate standard deviations for reaction rates; use ANOVA to identify significant outliers .
- Instrument Calibration : Validate GC-MS/MS settings (e.g., ion source temperature) to rule out instrumental drift .
Advanced: What experimental designs optimize stereochemical stability in this compound under varying pH?
Methodological Answer:
Design a pH-dependent stability study:
- Variables : pH (3–10), temperature (25–60°C), and time (0–72 hours).
- Analysis : Monitor degradation via UV-Vis (λ = 210 nm for ester bond) and H NMR for structural changes.
- Statistical Modeling : Apply response surface methodology (RSM) to identify optimal stability conditions .
- Visualization : Use 3D contour plots to illustrate pH/temperature interactions, avoiding excessive chemical structures in figures .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis and purification steps .
- Emergency Measures : Neutralize spills with sodium bicarbonate; rinse exposures with water for 15 minutes .
- Documentation : Maintain SDS records (e.g., CAS-specific hazards) and train staff on H303/H313/H333 protocols .
Advanced: How can computational modeling complement experimental data for this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Simulate reaction pathways (e.g., esterification transition states) using Gaussian09 at the B3LYP/6-31G* level.
- Validation : Compare computed IR frequencies and Gibbs free energies with experimental data (≤5% deviation acceptable).
- Integration : Present computational results alongside experimental kinetics in a dual-axis graph, adhering to journal figure guidelines .
Basic: What are best practices for storing this compound to prevent degradation?
Methodological Answer:
- Conditions : Store in amber glass vials at –20°C under argon.
- Stability Monitoring : Conduct monthly HPLC checks; discard if purity drops below 95% .
- Labeling : Include synthesis date, CAS number, and hazard symbols on containers .
Advanced: How to align spectral data analysis with hypothesis testing in mechanistic studies?
Methodological Answer:
- Hypothesis-Driven Design : Frame research questions around specific mechanistic steps (e.g., nucleophilic vs. electrophilic pathways) .
- Data Triangulation : Cross-validate NMR, MS, and kinetic data to confirm intermediate formation.
- Uncertainty Reporting : Quantify signal-to-noise ratios in spectra and include error bars in rate plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
